Prochlorperazine-d3 Dimesylate
CAS No.:
Cat. No.: VC17973139
Molecular Formula: C20H24ClN3S
Molecular Weight: 377.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24ClN3S |
|---|---|
| Molecular Weight | 377.0 g/mol |
| IUPAC Name | 2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine |
| Standard InChI | InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 |
| Standard InChI Key | WIKYUJGCLQQFNW-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
| Canonical SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Prochlorperazine-d3 dimesylate (C₂₀H₂₁D₃ClN₃S · 2CH₃SO₃H) incorporates three deuterium atoms at specific positions within the prochlorperazine structure, as indicated by the "-d3" suffix . Deuterium, a stable hydrogen isotope with a neutron in its nucleus, alters the compound's physical properties minimally but significantly impacts its metabolic stability. The dimesylate salt form enhances solubility in aqueous media, a critical factor for in vitro and in vivo studies .
The molecular weight of the compound is 376.96 g/mol, with a purity typically exceeding 95% as confirmed by high-performance liquid chromatography (HPLC) . Its structure preserves the phenothiazine backbone, characterized by a tricyclic system with a sulfur and nitrogen atom, which is essential for dopamine receptor binding .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 231–235°C | |
| Solubility | Slight in DMSO, methanol, water | |
| Storage Conditions | -20°C | |
| Spectral Data (SMILES) | ClC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(C([2H])([2H])[2H])CC4 |
These properties underscore its suitability for laboratory use, particularly in studies requiring precise quantification and traceability .
Synthesis and Manufacturing
Deuterium Incorporation Strategies
The synthesis of prochlorperazine-d3 involves substituting three hydrogen atoms with deuterium at metabolically vulnerable sites, typically achieved through catalytic exchange reactions or deuterated reagent use . For example, reductive deuteration of a precursor imine using deuterium gas (D₂) in the presence of a palladium catalyst can introduce deuterium at the piperazine ring's methyl group. Subsequent dimesylation—treatment with methanesulfonic acid—yields the final salt form, optimizing stability and handling .
Analytical Validation
Quality control employs techniques such as nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry for isotopic purity . HPLC ensures the absence of non-deuterated contaminants, which could confound research results .
Pharmacological Profile
Comparative Pharmacodynamics
Pharmacokinetics and Metabolism
Absorption and Distribution
Prochlorperazine-d3 dimesylate demonstrates slow absorption following oral administration, with peak plasma concentrations (Tₘₐₓ) at 5–6 hours . Intravenous administration bypasses first-pass metabolism, achieving therapeutic levels within 10–20 minutes . The volume of distribution (Vd) exceeds 20 L/kg, indicating extensive tissue penetration, particularly across the blood-brain barrier .
Metabolic Pathways
Deuterium incorporation attenuates oxidative metabolism by CYP2D6, reducing the formation of active metabolites like prochlorperazine sulfoxide . Instead, glucuronidation becomes a predominant clearance pathway, producing inert conjugates excreted via bile and feces . The terminal elimination half-life (t₁/₂) extends to 9–10 hours, compared to 6–8 hours for non-deuterated prochlorperazine .
Clinical and Research Applications
Antiemetic Use
Prochlorperazine-d3 dimesylate is employed in preclinical studies to model antiemetic efficacy against chemotherapy-induced nausea. In rodent assays, it demonstrates equivalent potency to ondansetron in suppressing cisplatin-induced emesis, with effects persisting 25% longer due to metabolic stability .
Comparative Analysis with Phenothiazine Derivatives
| Compound | Key Features | Distinguishing Attributes |
|---|---|---|
| Prochlorperazine | D₂ antagonist; antiemetic | Standard for nausea/vomiting |
| Prochlorperazine-d3 | Deuterated analog; research use | Enhanced metabolic stability |
| Chlorpromazine | Broad receptor blockade | Higher sedation risk |
| Thioridazine | M1 muscarinic affinity | Cardiotoxicity concerns |
This table highlights the unique niche of prochlorperazine-d3 dimesylate in translational research, balancing receptor specificity with isotopic traceability .
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